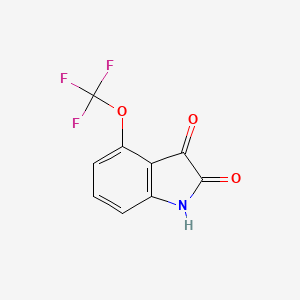

4-(Trifluoromethoxy)indoline-2,3-dione

Description

Properties

IUPAC Name |

4-(trifluoromethoxy)-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)16-5-3-1-2-4-6(5)7(14)8(15)13-4/h1-3H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLDKICVIXUAFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)C(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652944 | |

| Record name | 4-(Trifluoromethoxy)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959236-54-5 | |

| Record name | 4-(Trifluoromethoxy)-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959236-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethoxy)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 4 Trifluoromethoxy Indoline 2,3 Dione Derivatives

Electrophilic and Nucleophilic Properties of the Isatin (B1672199) Core

The isatin scaffold of 4-(trifluoromethoxy)indoline-2,3-dione features distinct electrophilic and nucleophilic centers, which dictate its reaction pathways. The carbonyl group at the C3 position is a prominent electrophilic site, readily undergoing attack by various nucleophiles. This reactivity is a cornerstone of isatin chemistry, leading to a vast array of derivatives. The presence of the trifluoromethoxy (-OCF3) group at the 4-position significantly enhances the electrophilicity of the C3-carbonyl. As a strong electron-withdrawing group, it reduces the electron density across the aromatic ring and the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack.

Conversely, the isatin core also exhibits nucleophilic character. The nitrogen atom (N1) of the lactam ring possesses a lone pair of electrons and can act as a nucleophile, particularly after deprotonation by a base. This allows for reactions such as N-alkylation and N-acylation. The enolizable C3-carbonyl can also generate a nucleophilic enolate intermediate under basic conditions. The balance between these electrophilic and nucleophilic tendencies is a key feature of the isatin system, enabling its participation in a diverse range of chemical reactions.

Regioselective Reactions (e.g., C6- vs. N1-Alkylation)

Regioselectivity is a critical aspect of the functionalization of this compound. The molecule presents multiple potential sites for substitution, most notably the nitrogen atom (N1) and various positions on the aromatic ring, such as C6. The outcome of reactions like alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.

N1-alkylation is a common transformation for isatin derivatives. It is typically achieved by treating the isatin with a base to deprotonate the nitrogen, followed by the addition of an alkylating agent. The resulting N-anion is a potent nucleophile that readily reacts with electrophiles. The electron-withdrawing nature of the 4-trifluoromethoxy group increases the acidity of the N-H proton, facilitating its removal and promoting N1-alkylation.

In contrast, electrophilic aromatic substitution, such as Friedel-Crafts alkylation, would target the benzene (B151609) ring. The trifluoromethoxy group is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, reactions like C6-alkylation would be less favorable compared to N1-alkylation and would require specific catalytic systems to proceed efficiently. The selective functionalization at either the N1 or C6 position allows for the synthesis of distinct isomers with potentially different biological activities and chemical properties.

Condensation Reactions with Nitrogen and Sulfur Nucleophiles (e.g., Schiff Base Formation, Thiosemicarbazone Synthesis)

The highly electrophilic C3-carbonyl group of this compound is particularly reactive towards condensation reactions with a variety of nitrogen and sulfur nucleophiles. These reactions are fundamental in constructing a diverse library of isatin-based heterocyclic compounds.

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation typically occurs at the C3-carbonyl and results in the formation of a C=N double bond. These reactions are often catalyzed by a small amount of acid. A wide range of amines can be employed, leading to a variety of N-substituted isatin-3-imines. These Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems. mdpi.com

Thiosemicarbazone Synthesis: Thiosemicarbazides react with the C3-carbonyl of this compound to form thiosemicarbazones. nih.govjocpr.comtarc.edu.myscience.gov This reaction is analogous to Schiff base formation and is of significant interest due to the broad spectrum of biological activities associated with thiosemicarbazone derivatives. nih.govjocpr.comtarc.edu.myscience.gov The resulting compounds feature a C=N-NH-C(=S)NH2 moiety, which can act as a chelating ligand for metal ions.

The general scheme for these condensation reactions is presented below:

Reaction of this compound with a primary amine (R-NH2) yields a Schiff base.

Reaction of this compound with a thiosemicarbazide (B42300) (H2N-NH-C(=S)NHR) yields a thiosemicarbazone.

These condensation reactions are highly efficient and provide a straightforward route to functionalized derivatives of this compound, which are often explored for their pharmacological potential. nih.gov

Cycloaddition Reactions and Spiro Compound Formation

Cycloaddition reactions are powerful tools for the construction of complex cyclic and polycyclic systems. The isatin moiety in this compound can participate in various cycloaddition pathways, leading to the formation of spirocyclic compounds. researchgate.netnih.gov Spirooxindoles, where a spiro center is located at the C3 position of the indolin-2-one core, are a particularly important class of compounds due to their prevalence in natural products and their diverse biological activities. nih.govbeilstein-journals.org

The C3-carbonyl group can be converted into a reactive exocyclic double bond (an isatin-derived ketene (B1206846) or a 3-ylideneoxindole), which can then act as a dienophile or a dipolarophile in cycloaddition reactions. libretexts.orglibretexts.orgyoutube.com For instance, [3+2] cycloadditions with azomethine ylides or nitrile imines can lead to the formation of five-membered heterocyclic rings spiro-fused at the C3 position. researchgate.netmdpi.com Similarly, [4+2] cycloadditions (Diels-Alder reactions) can be employed to construct six-membered rings. libretexts.orglibretexts.orgrsc.orgyoutube.comresearchgate.net

A representative example is the three-component reaction involving an isatin, an amino acid, and a dipolarophile, which proceeds via the in situ generation of an azomethine ylide followed by a 1,3-dipolar cycloaddition to yield spiro-pyrrolidinyl-oxindoles. The electron-withdrawing trifluoromethoxy group at the 4-position can influence the reactivity of the isatin-derived dipolarophile and the stability of the intermediates, thereby affecting the reaction's efficiency and stereoselectivity. researchgate.net

The general strategy for spiro compound formation is illustrated below:

A [3+2] cycloaddition reaction of a 3-ylideneoxindole derived from this compound with a 1,3-dipole.

A [4+2] cycloaddition reaction of a 3-ylideneoxindole derived from this compound with a diene.

These cycloaddition strategies provide access to a rich diversity of complex spirocyclic architectures based on the this compound scaffold. researchgate.netbeilstein-journals.org

Rearrangement Reactions and Ring Transformations (e.g., Tryptanthrin (B1681603) Synthesis)

Isatin and its derivatives are known to undergo a variety of rearrangement and ring transformation reactions, leading to the formation of other important heterocyclic structures. libretexts.orgslideshare.netbyjus.comyoutube.com One of the most notable transformations is the synthesis of tryptanthrin and its analogues. nih.govnih.govresearchgate.netgoogle.comgoogle.com Tryptanthrin is a natural alkaloid possessing an indolo[2,1-b]quinazoline-6,12-dione core and exhibits a wide range of biological activities. nih.govresearchgate.net

The synthesis of tryptanthrin derivatives can be achieved through the condensation of an isatin derivative with isatoic anhydride (B1165640) or an anthranilic acid derivative. researchgate.net In the context of this compound, its reaction with isatoic anhydride would be expected to yield a tryptanthrin derivative with a trifluoromethoxy group on one of the aromatic rings. The position of this substituent would depend on which reactant, the isatin or the isatoic anhydride, bears the trifluoromethoxy group.

The general reaction for the synthesis of a tryptanthrin derivative from an isatin is as follows:

Condensation of this compound with isatoic anhydride to form a trifluoromethoxy-substituted tryptanthrin.

Other rearrangement reactions of the isatin core include the benzilic acid rearrangement of the α-dicarbonyl moiety under strong basic conditions and various ring-expansion and ring-contraction reactions, which can be initiated by different reagents and conditions. libretexts.org These transformations significantly expand the synthetic utility of this compound as a building block in heterocyclic chemistry.

Studies on Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics of the chemical transformations of this compound is crucial for optimizing reaction conditions and designing new synthetic routes. The presence of the trifluoromethoxy group can have a profound impact on reaction rates and pathways compared to unsubstituted isatin.

Computational studies and experimental kinetic analyses can provide valuable insights into the electronic and steric effects of the trifluoromethoxy substituent. For instance, in condensation reactions, the electron-withdrawing nature of this group is expected to accelerate the rate of nucleophilic attack on the C3-carbonyl. osti.gov Kinetic studies can quantify this rate enhancement and help in elucidating the rate-determining step of the reaction. researchgate.net

In cycloaddition reactions, the stereochemical outcome is often governed by the frontier molecular orbitals (HOMO and LUMO) of the reactants. Theoretical calculations can model these orbitals and predict the regioselectivity and stereoselectivity of the cycloaddition. researchgate.net The mechanism of spiro compound formation, whether it is a concerted pericyclic reaction or a stepwise process involving zwitterionic or diradical intermediates, can also be investigated using computational methods and by analyzing the reaction products under different conditions. researchgate.netdetchem.com

Mechanistic studies on rearrangement reactions, such as the tryptanthrin synthesis, can help in understanding the sequence of bond-forming and bond-breaking events and the nature of the key intermediates involved. nih.govresearchgate.net This knowledge is essential for improving the yields and selectivity of these complex transformations.

Data Tables

Table 1: Representative Reactions of this compound This table is a generalized representation based on the known reactivity of isatin derivatives.

| Reaction Type | Reactant(s) | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) | N-Alkyl-4-(trifluoromethoxy)indoline-2,3-dione |

| Schiff Base Formation | Primary amine (R-NH2) | 4-(Trifluoromethoxy)-3-(imino)indolin-2-one |

| Thiosemicarbazone Synthesis | Thiosemicarbazide | 2-(2-Oxo-4-(trifluoromethoxy)indolin-3-ylidene)hydrazine-1-carbothioamide |

| [3+2] Cycloaddition | Azomethine ylide | Spiro[indoline-3,2'-pyrrolidine] derivative |

| Tryptanthrin Synthesis | Isatoic anhydride | Trifluoromethoxy-substituted indolo[2,1-b]quinazoline-6,12-dione |

Table 2: Influence of the 4-Trifluoromethoxy Group on Reactivity

| Property | Influence of -OCF3 Group | Rationale |

| Electrophilicity of C3-Carbonyl | Increased | Strong electron-withdrawing inductive effect (-I) |

| Acidity of N-H Proton | Increased | Stabilization of the conjugate base (N-anion) by the -I effect |

| Rate of Nucleophilic Attack | Increased | Enhanced electrophilicity of the carbonyl carbon |

| Electrophilic Aromatic Substitution | Deactivated and Meta-directing | Strong deactivating -I effect and weak activating +R effect |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)

No published data containing ¹H, ¹³C, ¹⁹F, or 2D-NMR spectroscopic analysis for 4-(Trifluoromethoxy)indoline-2,3-dione could be found.

Infrared (IR) Spectroscopy

Specific IR absorption bands for this compound are not available in the reviewed literature.

Mass Spectrometry (MS)

Detailed mass spectrometry data, including fragmentation patterns for this compound, have not been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption maxima for this compound are not documented in the available scientific resources.

X-ray Crystallography and Solid-State Structural Analysis

A crystal structure for this compound has not been deposited in the Cambridge Structural Database or described in the literature. Therefore, information on its conformation, isomerism, and intermolecular interactions is not available.

Conformation and Isomerism (e.g., E/Z Isomers)

Without crystallographic or relevant spectroscopic data, the specific conformation and potential for isomerism in the solid state of this compound cannot be determined.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Details of intermolecular interactions for this compound are unknown due to the lack of crystallographic studies.

Academic Applications and Advanced Research Directions

Applications in Medicinal Chemistry (In Vitro and In Silico Investigations)

The indoline-2,3-dione scaffold and its derivatives have been explored for their potential as antiviral agents. Research has shown that certain indole-based compounds can inhibit viral replication and activity through various mechanisms.

SARS-CoV-2: The COVID-19 pandemic spurred extensive screening for antiviral compounds. While research specifically on 4-(Trifluoromethoxy)indoline-2,3-dione is not detailed in the provided context, related indole (B1671886) derivatives have been investigated. For instance, a study identified a water-soluble compound, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, which demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov This compound completely inhibited the replication of the virus at a concentration of 52.0 μM and was found to suppress the formation of syncytia induced by the SARS-CoV-2 spike protein by 89%. nih.gov Another approach has utilized influenza A virus defective interfering particles (DIPs), which were shown to completely inhibit SARS-CoV-2 replication in Calu-3 lung cancer cells, an effect comparable to remdesivir. nih.gov This inhibition was linked to the stimulation of innate immunity via the JAK/STAT signaling pathway. nih.gov

Influenza and HIV: The development of drugs against influenza virus and human immunodeficiency virus (HIV) is an ongoing effort. mdpi.com The chemical reactivity and structural versatility of the indole nucleus make it a suitable candidate for developing novel antiviral drugs. mdpi.com Strategies for combating these viruses often involve targeting viral enzymes essential for replication, such as integrase in the case of HIV. mdpi.com While direct studies on this compound are not specified, the broader class of indole derivatives continues to be a source of lead compounds in antiviral research.

Indole derivatives have shown potential as modulators of the inflammatory response, a key process in many diseases. Their mechanism often involves the downregulation of pro-inflammatory cytokines.

Cytokine and Chemokine Regulation: In studies on human keratinocytes stimulated with a mixture of tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ), certain compounds have demonstrated the ability to suppress the production of inflammatory mediators. nih.gov For example, 3,4,5-Trihydroxycinnamic acid, a caffeic acid derivative, was shown to ameliorate the production of cytokines and chemokines such as IL-6, IL-8, TARC, MDC, RANTES, and MCP-1 in activated HaCaT cells. nih.gov Similarly, the indole derivative NC009-1 was found to alleviate the production of inflammatory mediators like NO, IL-1β, IL-6, and TNF-α in activated microglial cells. mdpi.com These findings highlight the potential of indole-based structures to modulate inflammatory pathways, suggesting a possible area of investigation for this compound.

The isatin (B1672199) scaffold is a well-established pharmacophore in the design of anticancer agents, with derivatives exhibiting cytotoxicity against various cancer cell lines and inhibiting key enzymes involved in cancer progression. researchgate.net

Cytotoxic Activity: Isatin and its derivatives have been reported to possess significant cytotoxic and anticancer activity against a range of cancer cell lines. researchgate.net For example, an indoline-2,3-dione-based aminopeptidase (B13392206) N inhibitor, LJNK, was shown to suppress cancer cell growth in both short-term and long-term assays and induce apoptosis in PLC/PRF/5 cells. nih.gov

Tyrosine Kinase Inhibition: Many indole-based compounds function as tyrosine kinase inhibitors, which are crucial targets in cancer therapy. nih.gov Derivatives of 4-anilinoquinazoline (B1210976) have been synthesized and evaluated for their cytotoxicity on the A431 human carcinoma cell line, with some compounds showing potent inhibition of cell growth. ijcce.ac.ir Molecular docking studies of one potent derivative suggested effective binding with VEGFR-2, a key receptor tyrosine kinase in angiogenesis. ijcce.ac.ir Similarly, new N-alkylindole-substituted acrylonitriles have been tested, with some derivatives inhibiting tumor cell proliferation at sub-micromolar concentrations, superior to established multikinase inhibitors like gefitinib (B1684475) and sorafenib. nih.gov Docking calculations identified these compounds as potential inhibitors of VEGFR-2 tyrosine kinase. nih.gov The maleimide (B117702) derivative 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1Н-pyrrole-2,5-dione has also been shown to induce DNA damage and apoptosis in human colon carcinoma cells (HCT116), indicating its potential as an anticancer agent. researchgate.net

Table 1: Anticancer Activity of Selected Indole-Related Derivatives

| Compound/Derivative Class | Target/Cell Line | Observed Effect/Activity | Citation |

|---|---|---|---|

| LJNK (Indoline-2,3-dione-based) | PLC/PRF/5 cells | Induced 28.1% apoptosis; suppressed cell growth | nih.gov |

| N-alkylindole-acrylonitriles | HCT-116 p53-knockout cells | Inhibited tumor cell proliferation (sub-micromolar IC50) | nih.gov |

| 4-Anilinoquinazoline derivative (8a) | A431 cells | IC50 = 2.62 μM | ijcce.ac.ir |

| 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1Н-pyrrole-2,5-dione (MI-1) | HCT116 cells | Increased fragmented DNA to 14.2% | researchgate.net |

Derivatives of indoline-2,3-dione have been synthesized and evaluated for their activity against various pathogens, including Mycobacterium tuberculosis.

DNA Gyrase Inhibition: A key target for anti-tubercular drugs is DNA gyrase, an enzyme essential for bacterial DNA replication. A series of Schiff bases of indoline-2,3-dione were synthesized and investigated for their inhibitory activity against M. tuberculosis (Mtb) DNA gyrase. nih.gov Several of these derivatives demonstrated promising inhibitory activity, with IC50 values ranging from 50-157 mM. nih.gov Docking studies revealed that the isatin moiety is important for strong interactions within the enzyme's active site. nih.gov This line of research has led to the identification of novel M. tuberculosis DNA gyrase inhibitors (MGIs) that are devoid of cross-resistance with fluoroquinolones and show remarkable in vitro and in vivo anti-tubercular profiles. nih.gov

Table 2: Mtb DNA Gyrase Inhibitory Activity of Indoline-2,3-dione Schiff Base Derivatives

| Compound Class | Target Enzyme | Activity Range (IC50) | Key Finding | Citation |

|---|---|---|---|---|

| Schiff bases of indoline-2,3-dione | M. tuberculosis DNA gyrase | 50-157 mM | The isatin moiety is crucial for active site interaction. | nih.gov |

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov Sulfonamides are a classic class of CA inhibitors. mdpi.com While direct inhibition by this compound isn't specified, research into related structures and functional groups is relevant.

Inhibition by Sulfonamide Derivatives: Studies on pyridine-3-sulfonamides have shown a broad range of inhibitory activity against various human carbonic anhydrase (hCA) isoforms, including the cancer-associated hCA IX and hCA XII. mdpi.com For instance, trifluoromethanesulfonamide (B151150) (CF3SO2NH2) was found to be a very potent inhibitor of carbonic anhydrase II, highlighting the impact of trifluoromethyl groups on inhibitory activity. researchgate.net Research on pyrazolo[4,3-c]pyridine sulfonamides also identified compounds with potent inhibitory activity against cytosolic isoforms hCA I and hCA II. nih.gov Conversely, some indole-based derivatives have been investigated as carbonic anhydrase activators (CAAs), which could be a novel approach for conditions requiring cognitive enhancement. unifi.it

Table 3: Carbonic Anhydrase Inhibition by Selected Compounds

| Compound/Class | Target Isoform | Inhibition Constant (Kᵢ) | Citation |

|---|---|---|---|

| Pyrazolo[4,3-c]pyridine sulfonamide (1k) | hCA II | 5.6 nM | nih.gov |

| Pyrazolo[4,3-c]pyridine sulfonamide (1f) | hCA II | 6.6 nM | nih.gov |

| Acetazolamide (Reference Drug) | hCA II | 12.1 nM | nih.gov |

| Trifluoromethanesulfonamide | CA II | 2 x 10⁻⁵⁸ M | researchgate.net |

Isatin (indoline-2,3-dione) is an endogenous molecule with a range of biological activities, including neuroprotection. nih.gov Its derivatives are being investigated for their potential in treating neurodegenerative disorders.

Mechanisms of Neuroprotection: Isatin and its derivatives are thought to exert their neuroprotective effects through multiple mechanisms. Studies have shown that indole compounds can protect against neurotoxicity by up-regulating antioxidant pathways. mdpi.com For example, indole-3-carbinol (B1674136) and its metabolite diindolylmethane exhibit neuroprotective effects by mimicking Brain-Derived Neurotrophic Factor (BDNF) and activating the Nrf2 antioxidant defense mechanism. mdpi.com Synthetic indole–phenolic compounds have demonstrated multifunctional neuroprotective properties, including metal-chelating and antioxidant activities, which are relevant to Alzheimer's disease therapy. nih.gov Research using a neuroprotective dose of isatin in mice revealed multilevel changes in the brain proteome, suggesting complex interactions with numerous proteins that may interrupt pathological processes. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Molecular Targets

The strategic placement of the trifluoromethoxy (-OCF₃) group at the 4-position of the indoline-2,3-dione scaffold is a critical design element in modulating the biological activity of its derivatives. Structure-activity relationship (SAR) studies aim to decipher how this and other structural modifications influence the interaction of these molecules with their biological targets, thereby affecting their therapeutic or biological efficacy.

The indoline-2,3-dione (isatin) core is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of pharmacological activities, including as antiviral and anticancer agents. mdpi.comresearchgate.net The introduction of substituents on the aromatic ring of the isatin nucleus significantly impacts their biological profile. For instance, in a series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives studied for their antiviral activity, modifications at the C3 position of the isatin ring led to substantial changes in potency against various viruses like H1N1, HSV-1, and COX-B3. mdpi.com This highlights the sensitivity of the biological activity to the substitution pattern on the isatin core.

The trifluoromethoxy group at the 4-position is of particular interest due to its unique electronic properties. It is a strong electron-withdrawing group with high lipophilicity, which can significantly alter the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. In SAR studies of tetrahydro-γ-carboline derivatives, the introduction of a trifluoromethyl group, a related fluorinated substituent, at position 8 (structurally analogous to the 4-position of the indoline (B122111) core) resulted in a marked decrease in potency for its target, the cystic fibrosis transmembrane conductance regulator (CFTR). acs.org This suggests that the electronic and steric properties of such groups in this region of the scaffold are crucial determinants of activity.

The following table summarizes key SAR findings for various substituted indoline-2,3-dione derivatives, providing insights that can be extrapolated to understand the potential role of the 4-trifluoromethoxy substituent.

| Scaffold Position | Substituent/Modification | Impact on Biological Activity | Reference |

| C3 | Hydrazone formation | Potent antiviral activity observed | mdpi.com |

| C3 | Schiff base formation | Promising Mtb gyrase inhibitory activity | nih.gov |

| C5 | Sulfonyl group | Enhances antiviral activity | mdpi.com |

| C5 | Trifluoromethoxy group | Used in synthesis of cytotoxic gold(I) complexes | ossila.com |

| C4 (analogous) | Trifluoromethyl group | Decreased potency in CFTR potentiators | acs.org |

| N1 | Benzyl group with fluorine | Moderate cytotoxicity against cancer cell lines | nih.gov |

These studies collectively indicate that the 4-position of the indoline-2,3-dione ring is a sensitive site for modification. The strong electron-withdrawing nature of the trifluoromethoxy group at this position would be expected to influence the reactivity of the adjacent C3-carbonyl group, a key site for interaction with nucleophilic residues in many biological targets. ossila.com Therefore, SAR elucidation for this compound derivatives is a critical step in optimizing their design for specific molecular targets.

Applications in Material Science and Chemical Biology

The unique electronic and structural features of this compound make it a valuable building block not only in medicinal chemistry but also in material science and chemical biology.

Development of Fluorescent Probes and Dyes

The isatin scaffold has been successfully utilized in the development of fluorescent probes for the detection of various analytes. The trifluoromethoxy group, with its strong electron-withdrawing properties, can modulate the photophysical characteristics of the isatin core, making its derivatives promising candidates for new fluorescent sensors. For example, a related compound, 5-(trifluoromethoxy)isatin, has been used to modify rhodamine for the selective detection of Cr³⁺ ions. ossila.com Furthermore, luminescent gold(I) complexes have been synthesized using 5-(trifluoromethoxy)isatin, which exhibit emission at 400 nm. ossila.com

The development of fluorescent probes based on the indole scaffold has also been explored for biological imaging. nih.govunito.itresearchgate.net The incorporation of a trifluoromethoxy group at the 4-position of the indoline-2,3-dione core could lead to probes with unique emission properties, potentially in the blue region of the spectrum, suitable for various bio-imaging applications. The design of such probes often involves conjugating the isatin derivative to a recognition moiety for a specific target, with the isatin core acting as the fluorophore.

Organic Electronic Materials (e.g., OLEDs, Organic Solar Cells)

The field of organic electronics is continually searching for new materials with tailored properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Isatin derivatives, including 5-(trifluoromethoxy)isatin, are recognized as valuable intermediates for the synthesis of materials for these applications. ossila.com The introduction of the trifluoromethoxy group can enhance properties like electron affinity and solubility in organic solvents, which are crucial for device fabrication and performance.

One notable application is the use of an isatin-decorated fullerene (C60) derivative, which has been shown to have improved miscibility with the donor polymer P3HT in heterojunction organic solar cells. ossila.com This improved miscibility can lead to more efficient charge separation and transport, ultimately enhancing the power conversion efficiency of the solar cell. The development of novel organic semiconductors based on the indoline-2,3-dione structure is an active area of research, with a focus on creating materials with high charge carrier mobilities. nih.govrsc.org

The table below summarizes some applications of isatin derivatives in the field of organic electronics.

| Application | Role of Isatin Derivative | Key Findings | Reference |

| Organic Solar Cells | Precursor for fullerene derivative | Improved miscibility with P3HT | ossila.com |

| Organic Light-Emitting Diodes (OLEDs) | Intermediate for emissive materials | Potential for developing new emitters | ossila.com |

| Organic Field-Effect Transistors (OFETs) | Core for organic semiconductors | Balanced ambipolar charge transport achieved in a bisisoindigo derivative | rsc.org |

Role as Building Blocks for Complex Heterocycles (e.g., Tryptanthrins, Indoloquinazolinediones)

Indoline-2,3-diones are versatile and essential building blocks in organic synthesis for the construction of more complex heterocyclic systems. pharmaerudition.org One of the most prominent examples is the synthesis of tryptanthrins, which are indolo[2,1-b]quinazoline-6,12-diones. researchgate.netnih.gov Tryptanthrins are a class of natural products and synthetic analogues that exhibit a wide range of biological activities, including anticancer and antimicrobial properties. nih.gov The synthesis of tryptanthrin (B1681603) and its derivatives often involves the condensation of an isatin with an isatoic anhydride (B1165640) or a related anthranilic acid derivative. researchgate.net

The presence of a trifluoromethoxy group at the 4-position of the indoline-2,3-dione starting material would be expected to influence the course of these condensation reactions, potentially leading to novel tryptanthrin analogues with unique biological profiles. The electron-withdrawing nature of the -OCF₃ group could affect the reactivity of the C3-carbonyl group, a key electrophilic center in the reaction. Similarly, indoline-2,3-diones are precursors to other complex heterocyclic structures like indoloquinazolinediones, further expanding the synthetic utility of the 4-(trifluoromethoxy) derivative.

Exploration in Catalytic Systems

The isatin scaffold can participate in various catalytic transformations, either as a substrate that is transformed into a more complex molecule or as part of a catalyst itself. The reactivity of the C3-carbonyl group makes it susceptible to nucleophilic attack, a key step in many catalytic cycles. For instance, an organocatalytic method has been developed for the insertion of isatins into aryl difluoronitromethyl ketones. nih.gov This reaction proceeds with high atom economy under mild conditions, demonstrating the utility of the isatin core in organocatalysis.

Furthermore, catalytic enantioselective reactions involving isatin-derived ketimines have been developed for the synthesis of chiral 3-substituted-3-aminooxindoles, which are important structural motifs in many biologically active compounds. acs.org The electronic properties of the isatin ring, which can be modulated by substituents like the 4-trifluoromethoxy group, can influence the efficiency and stereoselectivity of these catalytic processes. The development of transition-metal-free catalytic methods for the synthesis of trifluoromethyl-substituted indolines from benzoxazinones also highlights the growing interest in fluorinated heterocyclic compounds and their synthesis. researchgate.netnitech.ac.jp

Future Perspectives and Emerging Research Avenues for Trifluoromethoxyindoline-2,3-diones

The exploration of this compound and its derivatives is poised for significant advancements across multiple scientific disciplines. The unique combination of the privileged isatin scaffold and the electronically distinct trifluoromethoxy group presents numerous opportunities for future research.

One of the most promising avenues is the continued development of novel therapeutic agents. Building on the established biological activities of isatin derivatives, future work will likely focus on the synthesis and screening of libraries of this compound analogues against a wider range of biological targets. The insights gained from detailed SAR studies will be instrumental in designing compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

In the realm of material science, the systematic investigation of this compound-based materials for organic electronics is a key future direction. This includes the design and synthesis of novel organic semiconductors for high-performance OFETs, as well as new host and emissive materials for next-generation OLEDs. The impact of the trifluoromethoxy group on the photophysical and electronic properties of these materials will be a central theme of this research.

The development of sophisticated chemical biology tools based on this scaffold is another exciting frontier. This includes the creation of highly specific and sensitive fluorescent probes for the detection of biologically important analytes and for advanced cellular imaging applications. The unique spectroscopic properties that may be imparted by the 4-trifluoromethoxy group could lead to probes with superior performance characteristics.

Furthermore, the exploration of the catalytic potential of this compound in novel synthetic methodologies is an emerging area. Its use as a building block in asymmetric catalysis and in the development of new multicomponent reactions could lead to more efficient and sustainable routes for the synthesis of complex molecules.

Exploration of Novel and More Efficient Reaction Pathways

Research into the synthesis of indoline-2,3-dione (isatin) derivatives is continuously evolving beyond classical methods like the Sandmeyer and Stolle processes. ijrrjournal.com The focus has shifted towards developing more sophisticated and efficient catalytic systems and reaction designs to access complex molecular architectures with high yields and selectivity.

One major area of exploration is the use of multicomponent reactions (MCRs) , which allow the assembly of complex molecules like spirooxindoles from simple precursors in a single step. nih.gov For instance, the reaction of an isatin derivative, an aniline, and dimethyl acetylenedicarboxylate (B1228247) can be catalyzed to produce functionalized spiro[indoline-3,5′-pyrroline]-2,2′diones. nih.gov Another advanced approach involves (4+1) cycloaddition reactions , where amido-tethered allylic carbonates react with sulfur ylides under palladium catalysis to yield γ-lactam derivatives, a common structural motif in bioactive compounds. acs.org

Transition-metal catalysis is also at the forefront of synthetic innovation. The Friedel-Crafts reaction, a fundamental C-C bond-forming reaction, has been rendered highly enantioselective for the synthesis of 3-substituted indoles by using chiral phosphoric acids as catalysts. acs.orgnih.gov This allows for the construction of chiral quaternary carbon centers with high precision. acs.org Furthermore, aryne chemistry provides a mild and efficient route for creating C-O bonds, enabling the synthesis of phenoxy-substituted quinazolines and quinoxalines from quinazolin-4(3H)-one and quinoxalin-2(1H)-one precursors under neutral conditions. nih.gov

These modern synthetic strategies offer powerful tools for creating libraries of this compound analogues, facilitating the exploration of structure-activity relationships.

Table 1: Examples of Modern Reaction Pathways for Isatin Derivatives

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | Isatin, Dimethyl acetylenedicarboxylate, Aniline | p-TSA acid | Spirooxindole-pyrrolines | nih.gov |

| Friedel-Crafts Alkylation | Isatin/Indole, Ketimines | Chiral Phosphoric Acid | 3-Indolylmethanamine derivatives | acs.org |

| (4+1) Cycloaddition | Amido-tethered allylic carbonates, Sulfur ylides | Palladium catalyst | γ-Lactam derivatives | acs.org |

| Phase-Transfer Catalysis | 5-Halo-isatin, Alkylating agent | DMF, PTC conditions | N-alkylated isatins | researchgate.net |

Development of Advanced Green Synthesis Methods

In line with the principles of sustainable chemistry, significant effort is being directed towards developing environmentally benign synthesis methods for isatin-based compounds. These "green" approaches aim to minimize waste, avoid hazardous solvents, and utilize reusable catalysts.

One successful strategy is the use of green solvent systems . A one-pot, multicomponent synthesis of spiro[indoline-3,3′- cymitquimica.comsigmaaldrich.comnih.govtriazolidine]-2,5′-diones has been achieved using a glycerol-water mixture, eliminating the need for a catalyst and simplifying the workup procedure to yield highly pure products. researchgate.net Another prominent green technique is the use of solvent-free conditions combined with microwave irradiation . This has been effectively used with a Lanthanum(III) triflate (La(OTf)₃) catalyst to synthesize bis(indolyl)methanes, resulting in dramatically reduced reaction times and high yields. alliedacademies.org

The development of heterogeneous and reusable catalysts is a cornerstone of green chemistry. Researchers have designed a magnetic catalyst comprising antimony trichloride (B1173362) and iron oxide nanoparticles on graphitic carbon nitride nanosheets (SbCl₃@Fe₃O₄/g-C₃N₄). jsynthchem.com This catalyst efficiently facilitates the one-pot synthesis of spiro[indole-quinazoline] derivatives and can be easily recovered using a magnet and reused multiple times without a significant loss of activity. Similarly, a polyether sulfone sulfamic acid (PES-NHSO₃H) catalyst has been shown to be highly effective and reusable for up to 11 cycles in the synthesis of furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives. nih.gov

Table 2: Comparison of Green Synthesis Methods for Isatin Derivatives

| Method | Key Features | Catalyst | Product Example | Reference |

|---|---|---|---|---|

| Green Solvent System | Catalyst-free, glycerol-water solvent | None | 4'-(Substituted phenyl)spiro[indoline-3,3'- cymitquimica.comsigmaaldrich.comnih.govtriazolidine]-2,5'-diones | researchgate.net |

| Microwave Irradiation | Solvent-free, rapid reaction | La(OTf)₃ | Bis(indolyl)methanes | alliedacademies.org |

| Reusable Magnetic Catalyst | Heterogeneous, easily recoverable | SbCl₃@Fe₃O₄/g-C₃N₄ | Spiro[indole-quinazoline] derivatives | jsynthchem.com |

Deeper Mechanistic Understanding of Biological Interactions (in vitro/in silico)

A critical area of academic research is elucidating the precise molecular mechanisms by which isatin derivatives exert their biological effects. This is achieved through a combination of in vitro biochemical assays and in silico computational modeling.

In vitro studies have been instrumental in identifying specific molecular targets. For example, a series of spiro[indoline-3,2'-thiazolidine] derivatives were synthesized and evaluated for their ability to modulate the p53 tumor suppressor pathway. nih.gov One compound, 5-bromo-3'-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine], was found to inhibit the p53-MDM2 interaction by 30% at a concentration of 5 µM and induce apoptosis in human tumor cell lines. nih.gov Such studies provide direct evidence of target engagement and a quantitative measure of potency. In a separate, now-retracted study, certain isatin derivatives were reported to have potent antiviral activity against H1N1, HSV-1, and COX-B3 viruses, with IC₅₀ values in the low micromolar range, and their effect on viral gene expression was quantified using qPCR. nih.govmdpi.com

In silico studies, particularly molecular docking, complement experimental data by providing a visual and energetic model of how these compounds bind to their targets. Docking studies confirmed that the active spiro-thiazolidine compound fits into the key Trp23 and Phe19 clefts of the MDM2 protein, explaining its binding affinity. nih.gov Similarly, docking has been used to rationalize the antimycobacterial activity of isatin-based Schiff bases by modeling their interaction with the active site of the Mycobacterium tuberculosis DNA gyrase B subunit. chalcogen.ro These computational approaches are crucial for understanding structure-activity relationships (SAR) and guiding the rational design of more potent and selective analogues. mdpi.com

Table 3: Summary of In Vitro and In Silico Findings for Isatin Derivatives

| Compound Class | Biological Target | Key In Vitro Finding | Key In Silico Finding | Reference |

|---|---|---|---|---|

| Spiro[indoline-3,2'-thiazolidines] | p53-MDM2 | 30% inhibition of p53-MDM2 interaction at 5 µM | Compound interacts with Trp23 and Phe19 clefts of MDM2 | nih.gov |

| Isatin-based Schiff bases | Mtb-DNA gyrase | Antimycobacterial activity (MIC 0.09 μg/ml for some) | Docking showed correlation between activity and binding to the gyrase B subunit | chalcogen.ro |

| Trifluoromethyl-piperidinyl-sulfonyl isatins | H1N1, HSV-1, COX-B3 viruses | IC₅₀ values as low as 0.0022 µM | Emphasized binding affinities and favorable pharmacokinetic properties | nih.govmdpi.com |

Design of Highly Selective Molecular Probes and Chemical Tools

Building on a deeper mechanistic understanding, an advanced research direction is the development of this compound derivatives as highly selective molecular probes. These chemical tools are designed to interact with a specific biological target, enabling researchers to study its function within a complex cellular environment.

The foundation for a molecular probe is a molecule with high potency and, crucially, high selectivity for its intended target over other related proteins. The development of compounds that can potently inhibit specific targets like the p53-MDM2 interaction or viral enzymes is the first step in this process. nih.govmdpi.com For example, a compound like the spiro-thiazolidine derivative that selectively binds to MDM2 could be modified to create a useful chemical tool. nih.gov

The modification could involve attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) handle, to a non-essential position on the isatin scaffold. The resulting probe would retain its binding affinity for the target protein, but the reporter tag would allow for its visualization by fluorescence microscopy or its isolation via affinity purification. Such tools are invaluable for a range of applications, including:

Confirming target engagement within cells.

Studying the subcellular localization of a target protein.

Identifying other proteins that interact with the target as part of a larger complex.

The trifluoromethoxy group on this compound can enhance properties like metabolic stability and cell permeability, which are highly desirable for effective molecular probes. The ongoing research into the selective interactions of isatin derivatives provides a strong basis for the future design of sophisticated chemical tools to dissect complex biological pathways.

Conclusion and Outlook

Summary of Key Research Findings and Academic Significance

Research specifically focused on the chemical compound 4-(Trifluoromethoxy)indoline-2,3-dione is currently limited in the public domain. Its academic significance is primarily derived from its classification as a member of the isatin (B1672199) (1H-indole-2,3-dione) family of heterocyclic compounds. The isatin scaffold is of great interest to medicinal and synthetic chemists due to its synthetic versatility and a broad spectrum of documented biological activities in its derivatives, including anticancer, antiviral, antimicrobial, and anticonvulsant properties. researchgate.netnih.govresearchgate.net

The introduction of fluorine-containing substituents, such as the trifluoromethoxy group at the 4-position of the indoline (B122111) ring, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. These properties include lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound is recognized as a potentially valuable building block for the synthesis of novel, biologically active molecules. Its primary role in current research appears to be as a synthetic intermediate in the creation of more complex molecular architectures for screening in drug discovery programs.

While comprehensive studies on its unique biological effects are not extensively published, the general importance of fluorinated isatins suggests its potential for further investigation. nih.gov The compound serves as a platform for generating diverse derivatives through reactions at the C3-carbonyl group and the N1-position of the indole (B1671886) nucleus, which is a well-established approach for creating libraries of potential therapeutic agents. nih.govksu.edu.sa

Unaddressed Challenges and Future Research Needs for this compound Research

The scarcity of dedicated research on this compound presents both a significant challenge and a considerable opportunity for future scientific exploration. The primary unaddressed challenge is the lack of fundamental data regarding its specific chemical and biological properties. To realize the full potential of this compound, the following areas require systematic investigation:

Key Unaddressed Research Areas:

| Research Area | Description of Need |

| Comprehensive Biological Screening | A thorough evaluation of the compound's activity across a wide range of biological targets is necessary. This includes screening for anticancer, antiviral, antibacterial, antifungal, and enzyme inhibitory (e.g., kinase, gyrase) activities. researchgate.netnih.gov |

| Mechanistic Studies | For any identified biological activity, detailed mechanistic studies are required to understand its mode of action at the molecular level. This would involve identifying specific cellular pathways or protein targets. |

| Structural Biology | Obtaining crystal structures of this compound, both alone and in complex with biological targets, would provide invaluable insights for structure-activity relationship (SAR) studies and rational drug design. |

| Synthetic Methodology Development | Exploration of novel and efficient synthetic routes to this compound and its derivatives is needed to facilitate broader access for research purposes. This includes the development of stereoselective synthesis methods for its derivatives. acs.org |

| Comparative Efficacy Studies | It is crucial to conduct studies comparing the biological activity of this compound with its isomers (e.g., 5- and 6-trifluoromethoxy derivatives) and its non-fluorinated counterparts to delineate the specific contribution of the 4-trifluoromethoxy group to its pharmacological profile. |

| ADME/Tox Profiling | A comprehensive in vitro and in vivo assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is essential for any further development as a potential therapeutic agent. |

Future research should aim to systematically address these knowledge gaps. By characterizing the unique properties conferred by the 4-trifluoromethoxy substituent, the scientific community can determine the value of this compound as a lead compound or a key synthetic precursor in the development of new therapeutics.

Q & A

Q. What are the common synthetic routes for 4-(trifluoromethoxy)indoline-2,3-dione, and how do reaction conditions influence yield?

The synthesis typically involves halogenation or trifluoromethoxylation of indoline-2,3-dione precursors. For example, halogenated indoles can be synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions using catalysts like copper sulfate or bases such as potassium carbonate . Reaction temperature (room temperature vs. reflux) and solvent choice (e.g., THF or DMF) significantly impact yield and purity. Optimization of stoichiometry and reaction time is critical, as seen in analogous syntheses of 5-(trifluoromethoxy) derivatives .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography is essential for resolving the compound’s three-dimensional structure, particularly its trifluoromethoxy group orientation and hydrogen-bonding interactions, as demonstrated in studies of similar indoline-dione derivatives .

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and purity. For example, ¹⁹F NMR can distinguish trifluoromethoxy groups from other fluorinated moieties .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How is the antibacterial activity of this compound assessed in preliminary screens?

Standard protocols include:

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Persister cell eradication tests , where halogenated indoles like 5-(trifluoromethoxy)indoline-2,3-dione show reduced bacterial survival via membrane disruption .

- Structure-Activity Relationship (SAR) analysis to correlate substituent effects (e.g., trifluoromethoxy vs. chloro/iodo) with potency .

Advanced Research Questions

Q. What structural insights into this compound’s mechanism of action have been revealed by crystallographic studies?

Co-crystallization with target proteins, such as Bruton’s tyrosine kinase (BTK), demonstrates covalent binding at the PH domain via the indoline-dione core. The trifluoromethoxy group enhances hydrophobic interactions, stabilizing the inhibitor-enzyme complex. Mutagenesis studies (e.g., R28C BTK) further validate binding specificity .

Q. How do electronic and steric effects of the trifluoromethoxy group influence biological activity compared to other halogen substituents?

- The electron-withdrawing nature of the trifluoromethoxy group increases electrophilicity at the indoline-dione core, enhancing reactivity with nucleophilic residues (e.g., cysteine) in target enzymes .

- Steric hindrance from the trifluoromethoxy group may reduce off-target interactions compared to bulkier substituents like iodine, as seen in SAR studies of 5-chloro-7-iodoindoline-2,3-dione .

- Comparative MIC data show trifluoromethoxy derivatives exhibit broader-spectrum activity than fluoro or chloro analogs .

Q. What strategies resolve contradictions in reported activity data for this compound derivatives?

- Meta-analysis of substituent positioning : Activity discrepancies may arise from regioisomeric differences (e.g., 4- vs. 5-trifluoromethoxy substitution). Positional effects are clarified using X-ray crystallography and computational docking .

- Standardization of assay conditions : Variations in bacterial strain selection, solvent (DMSO vs. aqueous buffers), and cytotoxicity thresholds (e.g., IC₅₀ vs. IC₉₀) require harmonization .

Q. How can click chemistry be applied to synthesize this compound conjugates for targeted drug delivery?

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links the indoline-dione core to biomolecules (e.g., coumarins or triazoles) via a 1,2,3-triazole linker. This approach improves solubility and target specificity, as shown in isatin-coumarin hybrids .

- In silico docking predicts binding affinity of conjugates to enzymes like carbonic anhydrase, guiding rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.